molecular formula C9H21AsO B14736661 Oxo(tripropyl)-lambda~5~-arsane CAS No. 4964-16-3

Oxo(tripropyl)-lambda~5~-arsane

Cat. No.: B14736661
CAS No.: 4964-16-3
M. Wt: 220.18 g/mol
InChI Key: YRDWXXPGAPJVJH-UHFFFAOYSA-N
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Description

Oxo(tripropyl)-λ⁵-arsane is an organoarsenic compound characterized by a pentavalent arsenic center (λ⁵-arsane) bonded to three propyl groups and one oxo ligand. Its structure can be represented as As(O)(C₃H₇)₃, where the arsenic atom adopts a trigonal bipyramidal geometry. This compound belongs to the broader class of λ⁵-arsanes, which exhibit diverse reactivity due to the arsenic center’s ability to engage in redox and ligand-exchange reactions.

Properties

CAS No.

4964-16-3

Molecular Formula

C9H21AsO

Molecular Weight

220.18 g/mol

IUPAC Name

1-dipropylarsorylpropane

InChI

InChI=1S/C9H21AsO/c1-4-7-10(11,8-5-2)9-6-3/h4-9H2,1-3H3

InChI Key

YRDWXXPGAPJVJH-UHFFFAOYSA-N

Canonical SMILES

CCC[As](=O)(CCC)CCC

Origin of Product

United States

Preparation Methods

The synthesis of Oxo(tripropyl)-lambda~5~-arsane typically involves the reaction of tripropylarsine with an oxidizing agent. One common method is the hydroformylation process, where tripropylarsine reacts with carbon monoxide and hydrogen in the presence of a catalyst, such as cobalt or rhodium complexes . The reaction conditions usually involve high pressures (10-100 atmospheres) and temperatures ranging from 40 to 200°C . Industrial production methods often utilize continuous flow reactors to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Oxo(tripropyl)-lambda~5~-arsane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.

    Reduction: It can be reduced back to tripropylarsine under suitable conditions.

    Substitution: The oxo group can be substituted with other functional groups, depending on the reagents and conditions used.

Common reagents for these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and various organic halides for substitution reactions. The major products formed from these reactions include arsenic oxides, reduced arsenic compounds, and substituted organoarsenic compounds .

Scientific Research Applications

Oxo(tripropyl)-lambda~5~-arsane has several scientific research applications:

Mechanism of Action

The mechanism of action of Oxo(tripropyl)-lambda~5~-arsane involves its interaction with molecular targets such as enzymes and receptors. The oxo group can participate in coordination chemistry, forming complexes with metal ions and other molecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects. The pathways involved often include oxidative stress and redox regulation, which are critical in many biological processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares Oxo(tripropyl)-λ⁵-arsane with structurally related λ⁵-arsanes and inorganic arsenic compounds:

Compound Name Molecular Formula Substituents/Ligands Key Properties/Applications Reference
Oxo(tripropyl)-λ⁵-arsane As(O)(C₃H₇)₃ 3× propyl, 1× oxo Hypothesized use in catalysis
Dimethyl-sulfanylidene-triethylplumbylsulfanyl-λ⁵-arsane As(S-Pb(C₂H₅)₃)(S(CH₃)₂) Sulfanyl, triethylplumbyl, methyl Lead-arsenic hybrid; materials research
Copper-chromium trioxido(oxo)-λ⁵-arsane As(O)(CrCuO₃) Oxo, Cu/Cr complexes Potential pesticide/wood preservative
Disodium arsenate Na₂HAsO₄ Inorganic arsenate ion Historical pesticide, now restricted
Key Observations:

Substituent Effects: Oxo(tripropyl)-λ⁵-arsane’s propyl groups enhance lipophilicity compared to phenyl or sulfanyl substituents in analogs like dimethyl-sulfanylidene-triethylplumbylsulfanyl-λ⁵-arsane . Inorganic arsenates (e.g., disodium arsenate) lack organic ligands, resulting in higher water solubility and acute toxicity .

Hybrid Systems :

  • Lead-arsenic hybrids (e.g., dimethyl-sulfanylidene-triethylplumbylsulfanyl-λ⁵-arsane) combine heavy metals, posing significant environmental risks. In contrast, Oxo(tripropyl)-λ⁵-arsane’s all-organic ligands may reduce metal leaching .

Applications :

  • Copper-chromium-λ⁵-arsane analogs have been used in wood preservatives (e.g., CCA-C), leveraging arsenic’s biocidal properties . Oxo(tripropyl)-λ⁵-arsane’s oxo ligand could similarly stabilize transition states in catalytic reactions.

Toxicity and Environmental Impact

  • Inorganic Arsenates: Exhibit high acute toxicity (e.g., disodium arsenate, LD₅₀ ~15 mg/kg in rats) due to rapid cellular uptake and interference with ATP production .
  • Organoarsenicals: Generally less toxic than inorganic forms. Propyl groups in Oxo(tripropyl)-λ⁵-arsane may further reduce bioavailability compared to methylated analogs (e.g., dimethylarsinic acid) .
  • Lead-Arsenic Hybrids : Compounds like those in pose dual toxicity risks from lead and arsenic, complicating environmental remediation .

Stability and Reactivity

  • Thermal Stability : λ⁵-arsanes with bulky ligands (e.g., tripropyl) are more thermally stable than smaller analogs (e.g., trimethyl-λ⁵-arsane) due to steric protection of the arsenic center.
  • Oxidative Reactivity : The oxo ligand in Oxo(tripropyl)-λ⁵-arsane may facilitate redox reactions, akin to arsenic acid (H₃AsO₄), but with slower kinetics due to organic shielding .

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